molecular formula C15H19N3OS2 B2744477 N-(3-Cyanothiolan-3-YL)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1436244-46-0

N-(3-Cyanothiolan-3-YL)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B2744477
CAS RN: 1436244-46-0
M. Wt: 321.46
InChI Key: KNKJNAUCWGGTCR-UHFFFAOYSA-N
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Description

N-(3-Cyanothiolan-3-YL)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide, also known as CCT245737, is a small molecule inhibitor that targets checkpoint kinase 1 (Chk1). Chk1 is a kinase that plays a crucial role in DNA damage response and cell cycle regulation. CCT245737 has been shown to have potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

Synthesis and Characterization of Derivatives

A significant area of research involving N-(3-Cyanothiolan-3-YL)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide derivatives focuses on their synthesis and characterization. Studies such as the work by Yadav and Ballabh (2020) delve into the synthesis of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior and the influence of methyl functionality on gelation/non-gelation behavior, utilizing a crystal engineering approach (Yadav & Ballabh, 2020). Similarly, Bakavoli et al. (2009) explored the cyclocondensation of specific precursors to afford new cyano(thiazolidin-2-ylidene)thiazoles, expanding the chemical repertoire of thiazole derivatives (Bakavoli et al., 2009).

Antiviral and Antimicrobial Activities

Research on the biological activities of thiazole derivatives includes the investigation of their antiviral and antimicrobial properties. Srivastava et al. (1977) discussed the synthesis of thiazole C-nucleosides and their evaluation for in vitro activity against various viruses, providing insights into their potential therapeutic applications (Srivastava et al., 1977). Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents, highlighting the versatility and potential of thiazole derivatives in combating microbial infections (Darwish et al., 2014).

Catalytic and Polymerization Activities

The applications of thiazole derivatives extend to catalysis and polymerization processes. Luconi et al. (2014) prepared organolanthanide complexes supported by thiazole-containing ligands and tested their catalytic activity in isoprene polymerization, showcasing the utility of these compounds in industrial applications (Luconi et al., 2014).

Anticancer Activity

The anticancer potential of thiazole derivatives is another critical area of research. Tiwari et al. (2017) synthesized a series of compounds containing a thiadiazole scaffold and evaluated their in vitro anticancer activity against various human cancer cell lines, demonstrating the therapeutic promise of these derivatives (Tiwari et al., 2017).

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-10-12(21-14(17-10)11-4-2-3-5-11)13(19)18-15(8-16)6-7-20-9-15/h11H,2-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKJNAUCWGGTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCC2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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